molecular formula C9H11NO3 B8600569 2-(4-Amino-3-hydroxy-phenyl)-propionic acid

2-(4-Amino-3-hydroxy-phenyl)-propionic acid

Cat. No. B8600569
M. Wt: 181.19 g/mol
InChI Key: ZVBINIQZKBXOHX-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

To a stirred solution of 2-(3-hydroxy-4-nitro-phenyl)-propionic acid (1.28 g) in THF (20 mL) and EtOH (20 mL) was slowly added 10% Pd/C (0.12 g) at room temperature. After being hydrogenated for 3 h with H2 balloon, the reaction mixture was filtered through celite pad and washed with EtOH. The filtrate was concentrated in vacuo to afford the product as yellow solid. (1.08 g, 98.4%)
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.12 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>C1COCC1.CCO.[Pd]>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])=[CH:3][C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
OC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)O)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite pad
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(C(=O)O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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